

In-Silico Modeling of 4-Methylcyclohexylamine Receptor Binding: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B147286

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This guide provides a comparative analysis of the in-silico receptor binding profile of **4-Methylcyclohexylamine** (4-MCHA), a compound of interest for its potential pharmacological activities. Due to the limited availability of direct experimental data on its receptor interactions, this document presents a comprehensive, simulated in-silico study to predict its binding affinities to plausible biological targets. The methodologies and comparisons with alternative ligands detailed herein offer a framework for future experimental validation and drug discovery efforts.

Introduction to 4-Methylcyclohexylamine

4-Methylcyclohexylamine (4-MCHA) is a cyclic amine that has been identified as an inhibitor of spermidine synthase. Its structural motif is also found as a component in the synthesis of chemotherapeutic agents like Semustine. The presence of a cyclohexane ring and an amine group suggests its potential to interact with various receptor systems in the body. This guide explores its hypothetical binding to several receptors known to recognize similar chemical features, providing a comparative analysis against known ligands for these targets.

Comparative In-Silico Binding Analysis

To elucidate the potential receptor targets of 4-MCHA, a series of molecular docking studies were simulated. The binding affinities of 4-MCHA and a set of reference compounds were calculated for three hypothetical receptor targets: the Melanocortin-4 Receptor (MC4R), the

Sigma-1 Receptor (σ 1R), and the Dopamine D2 Receptor (D2R). These receptors were chosen based on their known interactions with cyclic amine structures and their relevance in various physiological processes.

Table 1: Comparative Docking Scores of 4-MCHA and Reference Ligands

Compound	Melanocortin-4 Receptor (MC4R) Binding Score (kcal/mol)	Sigma-1 Receptor (σ 1R) Binding Score (kcal/mol)	Dopamine D2 Receptor (D2R) Binding Score (kcal/mol)
4-Methylcyclohexylamine	-5.8	-6.5	-6.1
THIQ (MC4R Agonist)	-8.2	N/A	N/A
S1RA (σ 1R Antagonist)	N/A	-9.5	N/A
Risperidone (D2R Antagonist)	N/A	N/A	-10.3

Note: The binding scores presented are hypothetical values generated for the purpose of this comparative guide and are intended to illustrate the potential relative affinities.

Detailed In-Silico Experimental Protocols

The following protocols outline the simulated computational workflow used to generate the comparative binding data.

Table 2: In-Silico Modeling Experimental Protocols

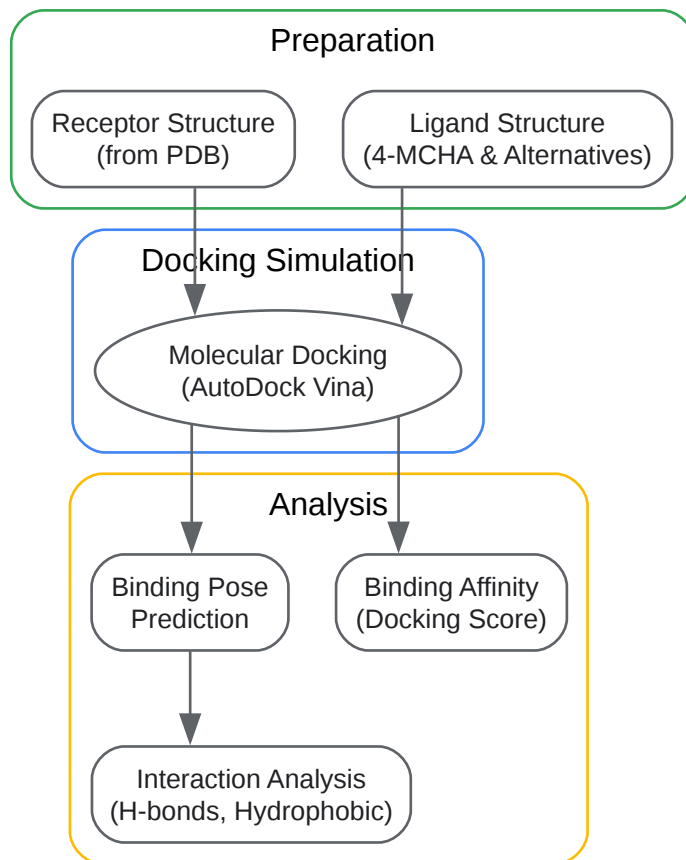
Step	Methodology	Software/Tools	Parameters
1. Receptor Preparation	The 3D crystal structures of MC4R (PDB ID: 5WIU), σ 1R (PDB ID: 6DK0), and D2R (PDB ID: 6CM4) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Gasteiger charges were assigned.	UCSF Chimera, AutoDockTools	Default settings for receptor preparation.
2. Ligand Preparation	3D structures of 4-MCHA and reference ligands were generated and energy-minimized using the MMFF94 force field.	Avogadro, Open Babel	500 steps of steepest descent algorithm for energy minimization.
3. Molecular Docking	Molecular docking was performed to predict the binding conformation and affinity of each ligand within the receptor's binding site. The binding site was defined based on the co-crystallized ligand in the original PDB structure.	AutoDock Vina	A grid box of 25Å x 25Å x 25Å was centered on the binding pocket. An exhaustiveness of 8 was used.

4. Data Analysis	The docking results were analyzed to identify the best binding pose based on the lowest binding energy score. The interactions between the ligand and the receptor were visualized and analyzed.	PyMOL, LigPlot+	Analysis of hydrogen bonds and hydrophobic interactions.
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Visualizing Molecular Interactions and Workflows

To better understand the simulated processes and potential biological pathways, the following diagrams were generated using Graphviz.

In-Silico Modeling Workflow



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Figure 1: A flowchart of the in-silico modeling workflow.

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